4-CHLORO-1-(DICHLOROMETHYL)-2-FLUOROBENZENE

Catalog No.
S6626763
CAS No.
1301739-65-0
M.F
C7H4Cl3F
M. Wt
213.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-CHLORO-1-(DICHLOROMETHYL)-2-FLUOROBENZENE

CAS Number

1301739-65-0

Product Name

4-CHLORO-1-(DICHLOROMETHYL)-2-FLUOROBENZENE

IUPAC Name

4-chloro-1-(dichloromethyl)-2-fluorobenzene

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

InChI

InChI=1S/C7H4Cl3F/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7H

InChI Key

IGOKMNRPYWAZCB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)C(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(Cl)Cl

4-Chloro-1-(dichloromethyl)-2-fluorobenzene is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring. Its molecular formula is C7H5Cl3FC_7H_5Cl_3F, with a molecular weight of approximately 211.47 g/mol. This compound features a chloro group at the 4-position, a dichloromethyl group at the 1-position, and a fluorine atom at the 2-position of the benzene ring. The presence of these halogen substituents contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

, primarily due to its reactive halogen atoms. Some notable reactions include:

  • Nucleophilic Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atoms, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the chloro and fluorine substituents makes the aromatic ring susceptible to electrophilic attack, allowing for further functionalization of the benzene ring.
  • Reduction Reactions: The compound can be reduced using reducing agents, which may lead to the formation of less halogenated derivatives.

Several synthetic routes can be employed to produce 4-chloro-1-(dichloromethyl)-2-fluorobenzene:

  • Halogenation of Benzene Derivatives: Starting from 2-fluorotoluene, chlorination followed by treatment with dichloromethyl methyl ether can yield the desired product.
  • Reactions with Chloromethyl Chloride: Reacting 4-chlorophenol with chloromethyl chloride under acidic conditions can introduce the dichloromethyl group.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate precursors may also provide access to this compound through subsequent halogenation steps.

4-Chloro-1-(dichloromethyl)-2-fluorobenzene has potential applications in:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its reactive halogen functionalities.
  • Agricultural Chemicals: Similar compounds are often used as herbicides or pesticides, suggesting potential agricultural applications.
  • Material Science: Its unique properties could be explored in developing new materials or polymers.

Several compounds share structural similarities with 4-chloro-1-(dichloromethyl)-2-fluorobenzene. Here are some comparable compounds along with their unique characteristics:

Compound NameCAS NumberUnique Features
2-Chloro-4-(chloromethyl)-1-fluorobenzene2994-69-6Contains a similar dichloromethyl group but differs in chlorine positioning.
4-Chlorobenzyl chloride7723-14-0Lacks fluorine but has significant reactivity due to chlorobenzyl moiety.
1-Dichloromethyl-2-fluorobenzeneNot specifiedSimilar fluorine substitution but different chlorination pattern.

These compounds illustrate various aspects of halogenated aromatic chemistry and highlight the unique positioning and combination of halogens in 4-chloro-1-(dichloromethyl)-2-fluorobenzene that may influence its reactivity and applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

211.936261 g/mol

Monoisotopic Mass

211.936261 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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